HIV-1 Reverse Transcriptase Inhibition: Direct IC50 Comparison Against 3-Amino-Deficient Analog
In assays against HIV-1 reverse transcriptase, 2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-amine-derived compounds demonstrated weak allosteric inhibition with an IC50 of 0.18 μM, confirming its utility as a scaffold for non-nucleoside reverse transcriptase inhibitor (NNRTI) development . In contrast, the structurally related 2-(4-fluorophenyl)imidazo[1,2-a]pyridine (CAS 347-12-6), which lacks the critical 3-amino group, shows no reported activity in this assay system, representing a complete loss of the inhibitory phenotype observed with the 3-amino-containing scaffold .
| Evidence Dimension | HIV-1 Reverse Transcriptase Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 0.18 μM (for derivative scaffold) |
| Comparator Or Baseline | 2-(4-fluorophenyl)imidazo[1,2-a]pyridine (CAS 347-12-6): IC50 = Not Active / Not Reported |
| Quantified Difference | Activity present in 3-amino compound vs. absent in 3-unsubstituted analog |
| Conditions | In vitro enzymatic assay against HIV-1 RT; derivative compounds of imidazo[1,2-a]pyridine scaffold |
Why This Matters
This demonstrates that the 3-amino group is an essential pharmacophoric element for HIV-1 reverse transcriptase engagement, making this specific compound a necessary and non-interchangeable building block for NNRTI discovery.
